molecular formula C30H28N4O6S2 B2429026 ethyl 4-{4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate CAS No. 398998-41-9

ethyl 4-{4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate

Cat. No.: B2429026
CAS No.: 398998-41-9
M. Wt: 604.7
InChI Key: OKKKDFJGYGPUFH-UHFFFAOYSA-N
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Description

ethyl 4-{4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a benzoyl group, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of the thiazole ring, the introduction of the benzoyl group, and the coupling with the piperazine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

ethyl 4-{4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring and benzoyl group play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • ethyl 4-{4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the thiazole ring and benzoyl group may enhance its binding affinity to certain molecular targets, leading to more potent biological effects.

Properties

IUPAC Name

ethyl 4-[4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O6S2/c1-2-40-30(37)33-17-19-34(20-18-33)42(38,39)24-15-13-23(14-16-24)28(36)32-29-31-25(21-9-5-3-6-10-21)27(41-29)26(35)22-11-7-4-8-12-22/h3-16H,2,17-20H2,1H3,(H,31,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKKDFJGYGPUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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